molecular formula C30H61NO2 B3093566 Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- CAS No. 1246298-40-7

Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-

Cat. No. B3093566
CAS RN: 1246298-40-7
M. Wt: 467.8 g/mol
InChI Key: DQGYOBJTRPLKRT-URLMMPGGSA-N
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Description

“Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-” is a chemical compound with diverse applications in scientific research. It is also known as C12-dihydro-Ceramide . Its unique structure enables exploration of its role in various fields, from pharmaceuticals to materials science, making it a promising compound for innovative studies.


Molecular Structure Analysis

The molecular formula of “Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-” is C30H61NO3 . Its molecular weight is 483.81 . The compound’s structure includes a dodecanamide group attached to a hydroxymethylheptadecyl group .


Physical And Chemical Properties Analysis

“Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional resources or experimental data.

Scientific Research Applications

Sphingolipid Research

Sphingolipids have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signaling and messenger molecules . Both “Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-” and “N-[(2S,3R)-3-hydroxyoctadecan-2-yl]dodecanamide” are types of sphingolipids .

Ceramides

“Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-” is also known as C12-Ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play essential roles in structuring and maintaining the water permeability barrier function of the skin, and they have been implicated in a wide range of physiological functions, including apoptosis, cell growth arrest, differentiation, and senescence.

Measurement of Ceramidase Activity

C12 NBD ceramide, a long-chain fluorescent ceramide analog, can be used for the measurement of alkaline and neutral ceramidase activity . It is hydrolyzed efficiently by alkaline ceramidase from P. aeruginosa and by neutral ceramidase from mouse liver .

Mechanism of Action

Mode of Action

It is known to be a type of ceramide , which are sphingolipids that play crucial roles in cellular signaling related to differentiation, proliferation, and apoptosis .

Biochemical Pathways

As a ceramide, this compound likely affects several biochemical pathways. Ceramides are known to be involved in a variety of cellular processes, including cell cycle arrest, apoptosis, cell senescence, cell migration and adhesion, and differentiation . The specific pathways affected by this compound would depend on its precise molecular structure and the cell types it interacts with.

Pharmacokinetics

As a ceramide, it is likely to be metabolized by enzymes in the sphingolipid metabolic pathway and excreted via the kidneys . Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes that ceramides are involved in . These could potentially include changes in cell proliferation, differentiation, and apoptosis, among others.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]dodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H61NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h28-29,32H,4-27H2,1-3H3,(H,31,33)/t28-,29+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGYOBJTRPLKRT-URLMMPGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H61NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-

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